molecular formula C16H16FN3O2S B2499938 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 891104-90-8

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2499938
CAS RN: 891104-90-8
M. Wt: 333.38
InChI Key: VTWXJGSTNGYXDV-UHFFFAOYSA-N
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Description

The compound "1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea" is a derivative of the aryl-urea class of compounds, which have been extensively studied for their potential as antiproliferative agents and enzyme inhibitors. The aryl-urea scaffold is a common feature in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of aryl-urea derivatives typically involves the formation of the urea linkage between an aryl isocyanate and an amine. In the context of similar compounds, the synthesis process has been optimized to yield a variety of derivatives with different substituents, which are designed to enhance biological activity and selectivity. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been reported, with these compounds showing significant antiproliferative effects on various cancer cell lines .

Molecular Structure Analysis

The molecular structure of aryl-urea derivatives is characterized by the presence of an aryl group attached to a urea moiety, which can be further modified with various substituents to improve biological activity. The presence of a fluorophenyl group, as in the compound of interest, suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the binding affinity to biological targets .

Chemical Reactions Analysis

Aryl-urea derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the thioether linkage in similar compounds has been shown to be crucial for the biological activity, as it can participate in interactions with the active sites of enzymes or receptors . The fluorine atom can also influence the reactivity of the compound, potentially affecting its metabolic stability and pharmacokinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl-urea derivatives, such as solubility, stability, and lipophilicity, are influenced by the nature and position of substituents on the aryl rings. The presence of a fluorine atom can increase the lipophilicity of the compound, which may affect its ability to cross cell membranes and reach intracellular targets. The steric and electronic effects of the substituents can also impact the binding interactions with biological targets, thereby influencing the compound's efficacy and selectivity .

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Studies on orexin receptors, which are critical in regulating feeding, arousal, stress, and drug abuse, have examined compounds with structural resemblances to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea. For instance, compounds acting as orexin receptor antagonists have been evaluated for their potential in treating binge eating disorders in rats, suggesting a significant role of orexin-1 receptor mechanisms in compulsive eating behaviors (Piccoli et al., 2012).

Fluorinated Compound Synthesis

Research into the synthesis of fluorinated compounds, including those involving (thio)urea, has demonstrated diverse chemical applications, such as in the creation of fluorinated pyrimidines. These synthetic methodologies may offer insights into the production and manipulation of compounds like this compound for potential use in medicinal chemistry and materials science (Saloutin et al., 2000).

Stereoselective Synthesis in Drug Development

The stereoselective synthesis of active metabolites for drugs, such as PI3 kinase inhibitors, involves complex chemical processes that could be relevant to understanding how similar synthetic approaches might apply to the compound . This work underlines the importance of stereochemistry in the pharmacological efficacy of drug candidates (Chen et al., 2010).

Electrochromic Properties in Polymers

Investigations into the electrochromic properties of conducting polymers, including those incorporating fluorophenyl and thiophenyl units, highlight the potential for materials science applications. Such studies suggest avenues for the development of advanced materials with tunable optical properties for use in electronic displays and smart windows (Türkarslan et al., 2007).

Antifungal and Anticancer Applications

Compounds with urea derivatives have been explored for their biological activities, including antifungal and anticancer properties. These studies provide a foundation for the potential biomedical applications of related compounds in treating diseases and enhancing plant growth (Mishra et al., 2000), (Feng et al., 2020).

properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-11-3-1-4-13(7-11)20-10-12(8-15(20)21)19-16(22)18-9-14-5-2-6-23-14/h1-7,12H,8-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWXJGSTNGYXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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